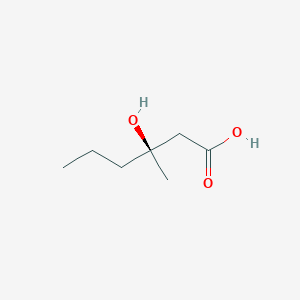
(3S)-3-Hydroxy-3-methylhexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-3-Hydroxy-3-methylhexanoic acid is an organic compound with the molecular formula C7H14O3 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Hydroxy-3-methylhexanoic acid can be achieved through several methods. One common approach involves the use of asymmetric synthesis techniques to ensure the correct chiral configuration. For example, starting from a suitable precursor such as 3-methylhexanoic acid, a hydroxylation reaction can be performed using a chiral catalyst to introduce the hydroxyl group at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of biocatalysts or enzymes to achieve high enantioselectivity. Enzymatic processes are often preferred due to their mild reaction conditions and high specificity, which can lead to higher yields and fewer by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(3S)-3-Hydroxy-3-methylhexanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with a halogen.
Major Products
Oxidation: The major products can include 3-methylhexanoic acid or 3-methylhexanone.
Reduction: The major product is 3-methylhexanol.
Substitution: The major products can include 3-chloro-3-methylhexanoic acid or 3-bromo-3-methylhexanoic acid.
Applications De Recherche Scientifique
(3S)-3-Hydroxy-3-methylhexanoic acid has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound can be used in studies of enzyme specificity and chiral recognition.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3S)-3-Hydroxy-3-methylhexanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The hydroxyl group and chiral center play crucial roles in its interactions, affecting binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R)-3-Hydroxy-3-methylhexanoic acid: The enantiomer of (3S)-3-Hydroxy-3-methylhexanoic acid, with similar chemical properties but different biological activities.
3-Hydroxy-3-methylpentanoic acid: A structurally similar compound with one less carbon atom.
3-Hydroxy-3-methylheptanoic acid: A structurally similar compound with one more carbon atom.
Uniqueness
This compound is unique due to its specific chiral configuration, which can lead to different biological activities and interactions compared to its enantiomer and other similar compounds. Its specific structure makes it valuable in applications requiring high enantioselectivity and chiral recognition.
Propriétés
Numéro CAS |
757219-38-8 |
|---|---|
Formule moléculaire |
C7H14O3 |
Poids moléculaire |
146.18 g/mol |
Nom IUPAC |
(3S)-3-hydroxy-3-methylhexanoic acid |
InChI |
InChI=1S/C7H14O3/c1-3-4-7(2,10)5-6(8)9/h10H,3-5H2,1-2H3,(H,8,9)/t7-/m0/s1 |
Clé InChI |
RGRNSTGIHROKJB-ZETCQYMHSA-N |
SMILES isomérique |
CCC[C@@](C)(CC(=O)O)O |
SMILES canonique |
CCCC(C)(CC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


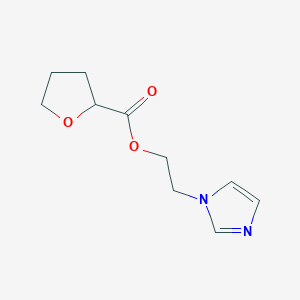
![[3,6-Dioxo-5-(sulfanylmethyl)piperazin-2-yl]acetic acid](/img/structure/B14232971.png)
![5-[(4-Fluorophenyl)methoxy]pyridine-2-carbaldehyde](/img/structure/B14232973.png)
![N~1~-(2-Aminoethyl)-N~1~-{2-[(triphenylmethyl)sulfanyl]ethyl}ethane-1,2-diamine](/img/structure/B14232981.png)
![4-(3-Bromopropyl)-2-ethenyl-1-[(propan-2-yl)oxy]benzene](/img/structure/B14232984.png)
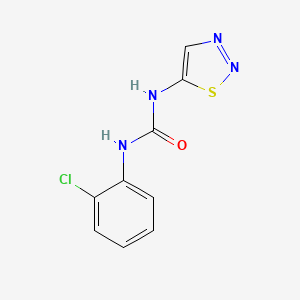
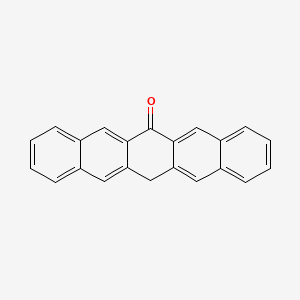


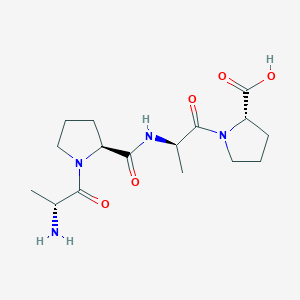
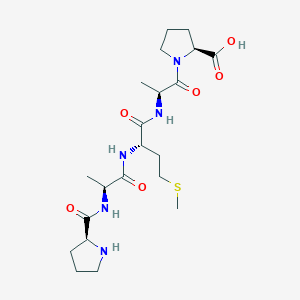
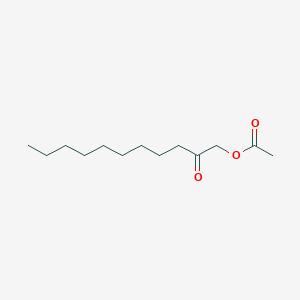
![2,5-Bis(hexyloxy)-4-[2-(thiophen-2-YL)ethenyl]benzaldehyde](/img/structure/B14233024.png)
![[(2R)-but-3-yn-2-yl]oxymethylbenzene](/img/structure/B14233037.png)
